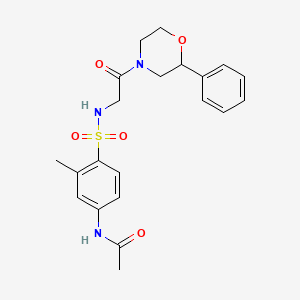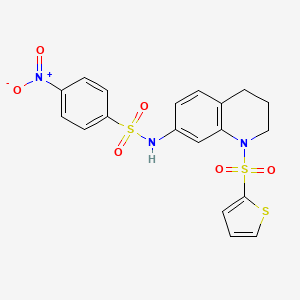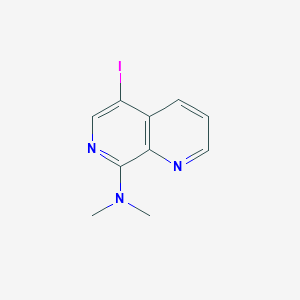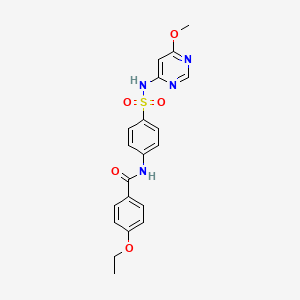![molecular formula C11H12N2O B2385164 [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol CAS No. 1248905-63-6](/img/structure/B2385164.png)
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . There are different methods for the synthesis of imidazole derivatives, for example, one method involves the use of glyoxal, formaldehyde, and ammonia .
Molecular Structure Analysis
The structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not adjacent to each other in the ring .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of imidazole is C3H4N2 and it has a molecular weight of 68.08 g/mol .
Wissenschaftliche Forschungsanwendungen
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Imidazole compounds, which [4-(1h-imidazol-1-yl)-2-methylphenyl]methanol is a part of, are known to interact with various cellular proteins .
Mode of Action
It is known that imidazole compounds can add a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can affect the function and localization of these proteins within the cell.
Biochemical Pathways
It is known that imidazole compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Result of Action
It is known that imidazole compounds can mediate tumoricidal and bactericidal actions in macrophages through the production of nitric oxide (no) .
Safety and Hazards
Zukünftige Richtungen
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Dissolve benzyl alcohol and 1-aminoimidazole in an anhydrous solvent such as chloroform or methanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Vergleich Mit ähnlichen Verbindungen
[4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the methyl group on the phenyl ring.
[4-(1H-imidazol-1-yl)-2-ethylphenyl]methanol: Contains an ethyl group instead of a methyl group.
[4-(1H-imidazol-1-yl)-2-chlorophenyl]methanol: Contains a chlorine atom instead of a methyl group.
Uniqueness: The presence of the methyl group in [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol enhances its lipophilicity and may influence its binding affinity to molecular targets. This structural feature can result in distinct biological activities and pharmacokinetic properties compared to its analogs.
Eigenschaften
IUPAC Name |
(4-imidazol-1-yl-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNSKGQDLMACN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)


![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
